Tomatidine (hydrochloride)

Description

BenchChem offers high-quality Tomatidine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tomatidine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

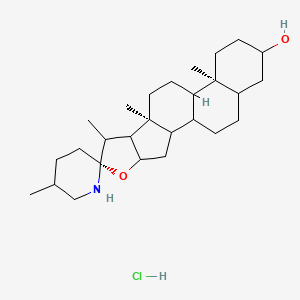

C27H46ClNO2 |

|---|---|

Molecular Weight |

452.1 g/mol |

IUPAC Name |

(6R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol;hydrochloride |

InChI |

InChI=1S/C27H45NO2.ClH/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4;/h16-24,28-29H,5-15H2,1-4H3;1H/t16?,17?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27+;/m0./s1 |

InChI Key |

SXXHVPYRDFJKPG-HLKBPZKUSA-N |

Isomeric SMILES |

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O)C)C)C)NC1.Cl |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Tomatidine (B1681339) Hydrochloride

Tomatidine, a steroidal alkaloid derived from the hydrolysis of α-tomatine found in green tomatoes, has garnered significant scientific interest for its multifaceted pharmacological activities. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying Tomatidine hydrochloride's effects, with a focus on skeletal muscle anabolism, anti-inflammatory actions, cholesterol metabolism, and the induction of cellular maintenance pathways.

Core Mechanism: Anabolism and Inhibition of Muscle Atrophy via mTORC1 Signaling

The most extensively documented effect of Tomatidine is its potent ability to stimulate skeletal muscle growth and counteract atrophy. The central mechanism for this action is the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a key regulator of cellular growth and protein synthesis.[1][2][3]

Tomatidine directly or indirectly stimulates the mTORC1 pathway in skeletal muscle cells.[1] This activation leads to a cascade of downstream effects:

-

Increased Protein Synthesis: Activated mTORC1 phosphorylates key substrates, including S6 kinase (S6K).[1][4] This phosphorylation event stimulates the machinery responsible for mRNA translation, leading to increased protein synthesis and accretion in muscle fibers.[1]

-

Mitochondrial Biogenesis: Tomatidine treatment increases mitochondrial DNA, indicating a rise in mitochondrial biogenesis, which supports the increased energy demands of muscle hypertrophy.[1]

-

Upregulation of Anabolic Genes: The compound enhances the expression of crucial anabolic genes such as insulin-like growth factor-1 (IGF-1) and peroxisome proliferator-activated receptor-γ coactivator-1α1 (PGC-1α1).[1][4]

-

Inhibition of Atrophy Genes: In models of age-related muscle wasting, Tomatidine has been shown to inhibit the activation of genes by the transcription factor ATF4, a key mediator of sarcopenia.[5]

The pivotal role of mTORC1 is confirmed by experiments where the mTORC1 inhibitor, rapamycin, abolishes Tomatidine-induced S6K phosphorylation, protein accretion, and myotube growth.[1][4]

Signaling Pathway: Tomatidine-Induced mTORC1 Activation

Anti-Inflammatory and Cytoprotective Mechanisms

Tomatidine exhibits significant anti-inflammatory properties by targeting key pro-inflammatory signaling pathways.

-

Inhibition of NF-κB and JNK Signaling: In macrophages, Tomatidine suppresses the activation of Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[6][7][8] This action blocks the downstream expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][7]

-

SKN-1/Nrf2 Pathway Activation: In C. elegans, Tomatidine extends lifespan and healthspan by inducing mitophagy.[9] This process is mediated through the activation of the SKN-1/Nrf2 pathway, a master regulator of antioxidant responses.[9] Tomatidine appears to induce a mild level of reactive oxygen species (ROS), which in turn activates Nrf2, leading to the upregulation of cellular antioxidant defenses and mitophagy.[9]

-

Modulation of IL-6/JAK/STAT3: In a model of exercise-like stimulation, Tomatidine was found to modulate the IL-6/JAK/STAT3 pathway, attenuating inflammatory responses in muscle tissue.[10]

Signaling Pathway: Tomatidine's Anti-Inflammatory Action

Regulation of Cholesterol Metabolism

Tomatidine influences lipid metabolism and has demonstrated potential in reducing hyperlipidemia and atherosclerosis.

-

Inhibition of ACAT: Tomatidine inhibits the activity of both acyl-CoA:cholesterol acyl-transferase 1 (ACAT-1) and ACAT-2.[3][11] These enzymes are responsible for esterifying free cholesterol into cholesterol esters for storage in cells like macrophages. By inhibiting ACAT, Tomatidine reduces the accumulation of cholesterol esters, a key step in the formation of foam cells and atherosclerotic plaques.[11]

-

Inhibition of Cholesterol Absorption: While Tomatidine itself acts on ACAT, its precursor glycoalkaloid, α-tomatine, has been shown to form an insoluble complex with dietary cholesterol in the intestine.[12][13] This prevents cholesterol absorption and leads to its excretion, thereby lowering plasma and LDL-cholesterol levels.[13]

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies on Tomatidine.

| Parameter | Finding | Model System | Reference(s) |

| Muscle Anabolism | |||

| EC₅₀ for Myotube Hypertrophy | < 300 nM | Mouse C2C12 Myotubes | [1] |

| Effective Concentration (in vitro) | 1 µM | Human & Mouse Myotubes | [1][4] |

| Effective Dose (in vivo) | 0.05% in chow | Mice | [14] |

| Effective Dose (in vivo) | 25 mg/kg (IP injection) | Mice (fasting model) | [1] |

| Enzyme Inhibition | |||

| Acid Sphingomyelinase | 84.2% inhibition at 10 mM | N/A | [3][7] |

| ACAT-1 and ACAT-2 | Dose-dependent inhibition | CHO cells overexpressing ACAT | [11] |

| Antibacterial Activity | |||

| MIC vs. S. aureus (pathogenic) | 0.12 µg/mL | S. aureus small-colony variants | [3][7] |

| MIC vs. S. aureus (normal) | >16 µg/mL | Normal S. aureus strains | [3][7] |

| Lifespan Extension | |||

| Effective Concentration | 25 µM | Caenorhabditis elegans | [9] |

Experimental Protocols

Protocol 1: Assessment of mTORC1 Signaling in Skeletal Myotubes

This protocol details the methodology used to determine Tomatidine's effect on anabolism in cultured muscle cells.[1][4][15]

-

Cell Culture: Mouse C2C12 myoblasts are cultured in growth medium (e.g., DMEM with 10% FBS). To induce differentiation into myotubes, the growth medium is replaced with differentiation medium (e.g., DMEM with 2% horse serum) for several days.

-

Treatment: Differentiated myotubes are treated with vehicle (0.1% DMSO) or Tomatidine hydrochloride (typically 1 µM) for specified durations (e.g., 1 hour for signaling, 30-48 hours for protein synthesis/hypertrophy assays).

-

Immunoblot Analysis: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is quantified (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins (e.g., p-S6K, total S6K, p-Akt, total Akt).

-

Protein Synthesis Assay: Myotubes are incubated with Tomatidine in the presence of [³H]-leucine for 24-30 hours. The incorporation of radiolabeled leucine (B10760876) into total cellular protein is then quantified using a scintillation counter to measure the rate of protein synthesis.

-

Quantitative PCR (qPCR): RNA is extracted from treated myotubes and reverse-transcribed into cDNA. qPCR is performed using primers for anabolic genes like IGF1 and PGC-1α1 to measure changes in mRNA expression levels.

Experimental Workflow: In Vitro Myotube Analysis

References

- 1. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systems-based discovery of tomatidine as a natural small molecule inhibitor of skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tomatidine – a natural small molecule from tomato plants_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Tomatidine - Wikipedia [en.wikipedia.org]

- 6. selleckchem.com [selleckchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. abmole.com [abmole.com]

- 9. Tomatidine enhances lifespan and healthspan in C. elegans through mitophagy induction via the SKN-1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tomatidine Attenuates Inflammatory Responses to Exercise-Like Stimulation in Donor-derived Skeletal Muscle Myobundles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tomatidine, a tomato sapogenol, ameliorates hyperlipidemia and atherosclerosis in apoE-deficient mice by inhibiting acyl-CoA:cholesterol acyl-transferase (ACAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of dietary tomatine on cholesterol metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. US9254295B2 - Tomatidine, analogs thereof, compositions comprising same, and uses for same - Google Patents [patents.google.com]

A Technical Guide to Tomatidine (hydrochloride): Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tomatidine (B1681339) is a steroidal alkaloid derived from the tomato plant (Solanum lycopersicum) and its precursor, α-tomatine. Initially identified through a systems-based discovery approach, tomatidine has garnered significant scientific interest for its potent biological activities, most notably its ability to inhibit skeletal muscle atrophy and promote muscle growth.[1][2][3] It is the aglycone of the glycoalkaloid α-tomatine, which is found in high concentrations in the leaves, stems, and particularly the fruit of unripe green tomatoes.[4][5][6] As the fruit ripens, the concentration of α-tomatine is drastically reduced.[7] Tomatidine is formed when α-tomatine is metabolized in the gut.[4][8] For research and pharmaceutical development, it is often used in its hydrochloride salt form to enhance stability and solubility. This guide provides a comprehensive overview of the discovery, natural sources, quantitative data, experimental protocols, and key signaling pathways associated with tomatidine.

Discovery and History

The discovery of tomatidine as a potential therapeutic agent is a modern success story in systems biology. Researchers at the University of Iowa, searching for small molecules that could combat muscle atrophy, employed a unique bioinformatics strategy.[9] They utilized the Connectivity Map, a database of gene expression profiles from human cells treated with various small molecules. By comparing these profiles with the gene expression signatures of human skeletal muscle atrophy, they sought a molecule that induced an opposing transcriptional response.[1][2]

This unbiased, systems-based approach identified tomatidine, a natural compound from tomato plants, as a potent small molecule inhibitor of muscle atrophy.[1][3] Subsequent studies in both human and mouse skeletal myotubes confirmed that tomatidine stimulates anabolism and cell growth, leading to the accumulation of protein and mitochondria.[2][10] These findings, first published in 2014, established tomatidine as a promising lead compound for developing therapies against muscle wasting conditions.[9][11]

Natural Sources and Chemistry

Tomatidine (C₂₇H₄₅NO₂) is the aglycone, or non-sugar portion, of α-tomatine, a glycoalkaloid.[4][12] α-Tomatine serves as a primary defense compound for the tomato plant against a variety of pathogens, including fungi, bacteria, and insects.[5][13]

-

Primary Sources: The most abundant natural sources of the tomatidine precursor, α-tomatine, are the vegetative parts of the tomato plant (stems and leaves) and unripe, green tomato fruits.[4][5] The concentration in green tomatoes can be as high as 500 mg/kg of fresh fruit.[4][6]

-

Ripening Process: As tomatoes ripen from green to red, the concentration of α-tomatine is enzymatically degraded, resulting in a dramatic decrease. Ripe, red tomatoes contain only trace amounts, approximately 5 mg/kg of fresh fruit.[6]

-

Tomatidine Hydrochloride: In laboratory and preclinical settings, tomatidine is frequently used as tomatidine hydrochloride (C₂₇H₄₅NO₂ · HCl).[14][15] This salt form generally offers improved stability and solubility in aqueous solutions, facilitating its use in experimental assays.

Quantitative Data

The concentration of tomatidine and its precursor varies significantly based on the source and its maturity. The following tables summarize key quantitative findings from the literature.

Table 1: α-Tomatine Concentration in Tomato Fruit

| Source | Maturity Stage | Concentration (mg/kg fresh weight) |

|---|---|---|

| Tomato Fruit | Unripe (Green) | up to 500[4][6] |

| Tomato Fruit | Ripe (Red) | ~5[6] |

Table 2: Analytical Quantification of Tomatidine

| Analytical Method | Matrix | Limit of Quantification (LOQ) |

|---|---|---|

| UHPLC-MS/MS | Tomato | 0.25 µ g/100g [16] |

| HPLC-LTQ-Orbitrap MS | Tomato | 0.001 mg/kg[17][18] |

Table 3: Physicochemical Properties of Tomatidine Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₄₅NO₂ · HCl[15][19] |

| Molecular Weight | 452.11 g/mol [15][19] |

| CAS Number | 6192-62-7[12][15][19] |

Experimental Protocols

The isolation of tomatidine from natural sources and its subsequent analysis involve multi-step procedures. The following sections outline the general methodologies.

Extraction and Isolation from Plant Material

This protocol describes a generalized workflow for extracting tomatidine, typically via the hydrolysis of its parent glycoside, α-tomatine.

-

Sample Preparation: Tomato plant material (e.g., green fruits, leaves, stems) is harvested. To improve solvent penetration and disrupt cell walls, the material is often dried and then pulverized into a fine powder.[20]

-

Solvent Extraction: The powdered material is subjected to extraction with a polar solvent. Methanol (B129727) or ethanol (B145695) (typically 60-85%) are commonly used.[21] This can be performed via reflux extraction, soxhlet extraction, or simple maceration (soaking) over several days.[20][21][22]

-

Decolorization and Concentration: The resulting crude extract is often dark and contains pigments like chlorophyll. It can be decolorized using activated carbon and/or diatomite.[21] The solvent is then removed under reduced pressure to concentrate the extract.

-

Hydrolysis (Conversion to Tomatidine): To obtain tomatidine from α-tomatine, the glycoalkaloid must be hydrolyzed. This is typically achieved by acid hydrolysis, which cleaves the sugar moiety (lycotetraose) from the tomatidine aglycone.

-

Purification: The hydrolyzed extract is further purified. This can involve liquid-liquid extraction (e.g., with chloroform) followed by crystallization.[21][22] For higher purity, column chromatography (e.g., using neutral alumina (B75360) or silica (B1680970) gel) is employed.[21]

Analytical Quantification

High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary methods for the sensitive and specific quantification of tomatidine.

-

Sample Preparation: The purified extract is reconstituted in a suitable solvent (e.g., methanol).[18] The solution is filtered through a syringe filter (e.g., 0.22 µm) before injection to remove particulates.

-

Chromatographic Separation (HPLC):

-

System: An ultra-high-performance liquid chromatography (UHPLC) system is used.[16]

-

Column: A C18 reverse-phase column is typically employed for separation.[18]

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid (e.g., 0.01%), is used to separate tomatidine from other compounds.[18]

-

-

Detection and Quantification (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is common.[18]

-

Analysis: A tandem mass spectrometer (such as a triple quadrupole or Orbitrap) is used for detection.[16][17][18] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for tomatidine.[16]

-

Calibration: Quantification is performed against an external calibration curve prepared with a certified tomatidine standard.[16]

-

Key Signaling Pathways and Visualizations

Tomatidine exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow.

Tomatidine's Anabolic Effect via mTORC1 Signaling

Tomatidine promotes muscle growth and prevents atrophy primarily by activating the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][23] Activation of mTORC1 is a central event in skeletal muscle anabolism, leading to increased protein synthesis and mitochondrial biogenesis.[1]

Caption: Tomatidine activates mTORC1, promoting protein synthesis and inhibiting atrophy.

Tomatidine's Anti-Inflammatory Mechanism

Tomatidine has demonstrated anti-inflammatory properties by suppressing key pro-inflammatory signaling pathways, such as those involving NF-κB and JNK.[14][24]

Caption: Tomatidine suppresses NF-κB and JNK pathways to reduce inflammation.

General Experimental Workflow

The following diagram illustrates the logical flow from raw plant material to purified, quantified tomatidine.

Caption: Workflow for tomatidine extraction, purification, and analysis.

References

- 1. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Systems-based discovery of tomatidine as a natural small molecule inhibitor of skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tomatidine – a natural small molecule from tomato plants_Chemicalbook [chemicalbook.com]

- 5. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. predatornutrition.com [predatornutrition.com]

- 9. Green is good | Iowa Now - The University of Iowa [now.uiowa.edu]

- 10. researchgate.net [researchgate.net]

- 11. gigasnutrition.com [gigasnutrition.com]

- 12. Tomatidine - Wikipedia [en.wikipedia.org]

- 13. Tomatine - Wikipedia [en.wikipedia.org]

- 14. Tomatidine hydrochloride | 6192-62-7 [chemicalbook.com]

- 15. 番茄素 盐酸盐 ≥85% | Sigma-Aldrich [sigmaaldrich.com]

- 16. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]

- 17. High-performance liquid chromatography LTQ-Orbitrap mass spectrometry method for tomatidine and non-target metabolites quantification in organic and normal tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scbt.com [scbt.com]

- 20. Sciencemadness Discussion Board - Extracting Tomatine from tomato plants (leaves/stems) - Powered by XMB 1.9.11 [sciencemadness.org]

- 21. CN102558283A - Method for extracting tomatidine from tomato branches and leaves - Google Patents [patents.google.com]

- 22. Tomatidine Extraction from Various Solvents and Cancer Inhibition Mechanism Through In Silico Analysis | Trends in Sciences [tis.wu.ac.th]

- 23. researchgate.net [researchgate.net]

- 24. caymanchem.com [caymanchem.com]

The Pharmacological Landscape of Tomatidine: A Technical Guide for Researchers

An In-depth Examination of the Biological Activities of a Promising Steroidal Alkaloid

Introduction

Tomatidine (B1681339), a steroidal alkaloid aglycone of α-tomatine found in tomatoes, is emerging as a multifaceted bioactive compound with significant therapeutic potential.[1][2] Extensive preclinical research has illuminated its diverse pharmacological activities, positioning it as a compelling candidate for drug discovery and development programs. This technical guide provides a comprehensive overview of the core biological activities of tomatidine, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support ongoing research efforts.

Anabolic and Anti-Atrophic Effects on Skeletal Muscle

Tomatidine has demonstrated robust anabolic and anti-atrophic properties in skeletal muscle, primarily through the activation of the mTORC1 signaling pathway.[3][4][5] This activity promotes muscle hypertrophy, enhances strength and exercise capacity, and mitigates muscle wasting.[3][6]

Quantitative Data: Anabolic Effects

| Parameter | Cell Line/Model | Concentration/Dose | Result | Reference |

| EC50 for Anabolism | Mouse C2C12 Myotubes | < 300 nM | Stimulation of myotube hypertrophy | [3] |

| Protein Accretion | Human Skeletal Myotubes | 1 µM (48h) | Increased total cellular protein | [3] |

| Mitochondrial DNA | Human Skeletal Myotubes | 1 µM (48h) | Increased mitochondrial DNA content | [3] |

| Myotube Hypertrophy | Human Skeletal Myotubes | 1 µM (48h) | Increased myotube size | [3] |

| Protein Synthesis | Mouse C2C12 Myotubes | 1 µM (30h) | Increased protein synthesis | [3] |

| S6K Phosphorylation | Mouse C2C12 Myotubes | 1 µM (1h) | Increased phosphorylation of S6 kinase | [3][7] |

| Skeletal Muscle Mass | Mice (in vivo) | 0.05% w/w in chow | 14.2 ± 0.0% increase | [3] |

Signaling Pathway: mTORC1 Activation

Tomatidine stimulates muscle anabolism by activating the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[3][4] This leads to increased phosphorylation of downstream targets like S6 kinase (S6K), promoting protein synthesis and mitochondrial biogenesis, ultimately resulting in muscle cell growth.[3] The effects of tomatidine on muscle cell growth can be attenuated by the mTORC1 inhibitor rapamycin.[3][7]

References

- 1. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tomatidine – a natural small molecule from tomato plants_Chemicalbook [chemicalbook.com]

- 5. Systems-based discovery of tomatidine as a natural small molecule inhibitor of skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tomatidine: The Muscle-Building Nightshade [blog.priceplow.com]

- 7. researchgate.net [researchgate.net]

Tomatidine's Activation of the mTORC1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which tomatidine (B1681339), a natural steroidal alkaloid found in unripe tomatoes, activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism, making tomatidine a molecule of significant interest for therapeutic applications, particularly in conditions characterized by muscle atrophy.

Core Mechanism of Action

Tomatidine stimulates anabolism and promotes muscle growth by directly activating mTORC1 signaling.[1][2][3][4] This activation leads to a cascade of downstream events, including the phosphorylation of key substrates like S6 kinase (S6K) and an increase in protein synthesis.[1][2] Notably, tomatidine's activation of mTORC1 appears to be independent of the canonical PI3K-Akt signaling pathway, as it does not increase the phosphorylation of Akt.[1][2] Research also suggests that tomatidine may exert its effects in part by inhibiting the activating transcription factor 4 (ATF4), a mediator of age-related muscle weakness and atrophy.[1][5][6]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for tomatidine-induced mTORC1 activation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of tomatidine on mTORC1 signaling and its downstream anabolic effects in C2C12 skeletal myotubes.

Table 1: Effect of Tomatidine on mTORC1 Signaling and Protein Synthesis in C2C12 Myotubes

| Parameter | Treatment | Duration | Result | Reference |

| S6K Phosphorylation | 1 µM Tomatidine | 1 hour | Increased | [1][2] |

| Protein Synthesis | 1 µM Tomatidine | 30 hours | Increased | [1][2] |

| Total Cellular Protein | 1 µM Tomatidine | 48 hours | Increased | [1] |

| Myotube Size | 1 µM Tomatidine | 48 hours | Increased | [1] |

Table 2: Effect of Tomatidine on Anabolic Gene Expression in C2C12 Myotubes

| Gene | Treatment | Duration | Result | Reference |

| IGF-1 mRNA | 1 µM Tomatidine | 2 hours | Increased | [1][2] |

| PGC-1α1 mRNA | 1 µM Tomatidine | 2 hours | Increased | [1][2] |

Table 3: Effect of mTORC1 Inhibition on Tomatidine-Mediated Anabolism in C2C12 Myotubes

| Parameter | Treatment | Duration | Result | Reference |

| S6K Phosphorylation | 1 µM Tomatidine + 100 nM Rapamycin | 1 hour | Abolished Tomatidine Effect | [1][2] |

| Total Cellular Protein | 1 µM Tomatidine + 100 nM Rapamycin | 48 hours | Inhibited Tomatidine-Mediated Increase | [1] |

| Myotube Size | 1 µM Tomatidine + 100 nM Rapamycin | 48 hours | Inhibited Tomatidine-Mediated Increase | [1] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: C2C12 mouse myoblasts were used.

-

Differentiation: Myoblasts were differentiated into myotubes for experimental use.

-

Tomatidine Treatment: Tomatidine was dissolved in DMSO (0.1% final concentration) and added to the culture medium at a concentration of 1 µM.[1][2]

-

Rapamycin Treatment: Where applicable, the mTORC1 inhibitor rapamycin was used at a concentration of 100 nM.[1]

-

Incubation Times: Varied depending on the experiment, ranging from 1 hour for signaling studies to 48 hours for cell growth assays.[1][2]

Western Blot Analysis for Protein Phosphorylation

Western blotting is a standard technique used to detect and quantify the phosphorylation status of specific proteins, providing a direct measure of signaling pathway activation.[7][8][9]

-

Protein Extraction: C2C12 myotubes were lysed, and total protein was extracted.

-

SDS-PAGE: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Proteins were transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.

-

Blocking: The membrane was blocked with a solution (e.g., 5% non-fat dried milk or bovine serum albumin in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., phospho-S6K, total S6K, phospho-Akt, total Akt).

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) kit.[7]

-

Quantification: The intensity of the bands was quantified to determine the relative levels of protein phosphorylation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA was isolated from treated C2C12 myotubes.

-

cDNA Synthesis: RNA was reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The expression levels of target genes (e.g., IGF1, PGC-1α1) were quantified using qPCR with specific primers.

Protein Synthesis Assay

-

Treatment: C2C12 myotubes were incubated with either vehicle (0.1% DMSO) or 1 µM tomatidine for 30 hours.[1][2]

-

Measurement: Protein synthesis was measured, often using techniques like the incorporation of puromycin, a structural analog of tyrosyl-tRNA, into newly synthesized polypeptide chains.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for investigating the effects of tomatidine on mTORC1 signaling and anabolism in skeletal muscle cells.

Conclusion and Future Directions

Tomatidine has been robustly demonstrated to activate mTORC1 signaling in skeletal muscle cells, leading to increased protein synthesis and cell growth.[2][3][10] This anabolic effect, coupled with its Akt-independent mechanism, makes tomatidine a compelling candidate for further investigation as a therapeutic agent for muscle atrophy associated with aging, disuse, and various disease states. Future research should focus on elucidating the direct upstream molecular target(s) of tomatidine that mediate its effect on mTORC1 and further characterizing its efficacy and safety in preclinical and clinical models of muscle wasting. The potential synergistic effects of tomatidine with other anabolic stimuli also warrant exploration.

References

- 1. researchgate.net [researchgate.net]

- 2. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anabolicminds.com [anabolicminds.com]

- 4. gigasnutrition.com [gigasnutrition.com]

- 5. Tomatidine-stimulated maturation of human embryonic stem cell-derived cardiomyocytes for modeling mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Small Molecule Inhibition of an Activating Transcription Factor 4 (ATF4)-dependent Pathway to Age-related Skeletal Muscle Weakness and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systems-based discovery of tomatidine as a natural small molecule inhibitor of skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Mechanism of Tomatidine: A Technical Guide to its Inhibition of the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the anti-inflammatory properties of tomatidine (B1681339), focusing on its mechanism of action via the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Tomatidine, a steroidal alkaloid found in tomatoes, has demonstrated significant potential in mitigating inflammatory responses. This document consolidates key quantitative data from preclinical studies, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of tomatidine as an anti-inflammatory agent.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The NF-κB signaling cascade is a pivotal regulator of the inflammatory process, controlling the expression of a wide array of pro-inflammatory genes such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Consequently, the NF-κB pathway is a prime target for the development of novel anti-inflammatory therapeutics.

Tomatidine, the aglycone of the glycoalkaloid tomatine, has emerged as a promising natural compound with potent anti-inflammatory effects.[1][2] Accumulating evidence indicates that tomatidine exerts its anti-inflammatory action primarily by suppressing the NF-κB signaling pathway.[1][3] This guide will delineate the molecular interactions of tomatidine with the NF-κB pathway, present the quantitative evidence of its efficacy, and provide detailed methodologies for its study.

The NF-κB Signaling Pathway and Tomatidine's Point of Intervention

The canonical NF-κB pathway is initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). In its inactive state, the NF-κB dimer (most commonly p50/p65) is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the p65 subunit of NF-κB, allowing its translocation to the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.

Tomatidine has been shown to intervene at a critical juncture in this pathway: the phosphorylation and degradation of IκBα.[1][3] By inhibiting this step, tomatidine effectively prevents the nuclear translocation of p65 and the subsequent transcription of NF-κB target genes.[1]

Caption: NF-κB signaling pathway and the inhibitory action of Tomatidine.

Quantitative Data on the Anti-inflammatory Effects of Tomatidine

The efficacy of tomatidine in suppressing inflammatory responses has been quantified in several key studies. The following tables summarize the dose-dependent effects of tomatidine on various markers of inflammation.

Table 1: Dose-Dependent Inhibition of iNOS and COX-2 Protein Expression by Tomatidine in LPS-Stimulated RAW 264.7 Macrophages

| Tomatidine Concentration (µM) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) | Reference |

| 1 | ~75% | ~80% | [1] |

| 5 | ~40% | ~50% | [1] |

| 10 | ~20% | ~30% | [1] |

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Cytokine Production by Tomatidine in TNF-α-Stimulated Fibroblast-Like Synoviocytes (FLS)

| Tomatidine Concentration (µM) | IL-1β Production (pg/mL) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) | Reference |

| 0 (TNF-α only) | ~150 | ~3000 | ~2500 | [3] |

| 1 | ~120 | ~2500 | ~2000 | [3] |

| 5 | ~80 | ~1800 | ~1500 | [3] |

| 10 | ~50 | ~1200 | ~1000 | [3] |

Table 3: Effect of Tomatidine on IκBα Phosphorylation and Degradation in TNF-α-Stimulated FLS

| Treatment | p-IκBα Level (relative to total IκBα) | Total IκBα Level (relative to control) | Reference |

| Control | Baseline | 100% | [3] |

| TNF-α | Significantly Increased | Significantly Decreased | [3] |

| TNF-α + Tomatidine (10 µM) | Significantly Reduced vs. TNF-α | Restored towards control levels | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tomatidine's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 or primary human fibroblast-like synoviocytes (FLS).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Tomatidine Preparation: Tomatidine is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM) and diluted to the final concentrations in the culture medium. The final DMSO concentration should not exceed 0.1%.

-

Inflammatory Stimulation: Cells are pre-treated with various concentrations of tomatidine for 1-2 hours, followed by stimulation with either lipopolysaccharide (LPS; 1 µg/mL for RAW 264.7 cells) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL for FLS) for the indicated time periods.

Western Blot Analysis for NF-κB Pathway Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: A typical workflow for Western Blot analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

Assay Procedure: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolation from the standard curve.

Logical Relationship of Tomatidine's Anti-inflammatory Action

The anti-inflammatory effects of tomatidine can be logically mapped from its molecular interaction with the NF-κB pathway to its macroscopic physiological outcomes.

Caption: The logical cascade of Tomatidine's anti-inflammatory action.

Conclusion

Tomatidine demonstrates a potent and well-defined anti-inflammatory effect by targeting the NF-κB signaling pathway. Its ability to inhibit IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of p65, leads to a significant reduction in the expression of key pro-inflammatory mediators. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of tomatidine. For drug development professionals, tomatidine represents a promising lead compound for the creation of novel anti-inflammatory agents with a clear mechanism of action. Further in-vivo studies and clinical trials are warranted to fully explore the therapeutic potential of tomatidine in the management of inflammatory diseases.

References

- 1. Tomatidine inhibits iNOS and COX-2 through suppression of NF-kappaB and JNK pathways in LPS-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Tomatidine Suppresses the Destructive Behaviors of Fibroblast-Like Synoviocytes and Ameliorates Type II Collagen-Induced Arthritis in Rats [frontiersin.org]

Tomatidine (Hydrochloride): An In-depth Technical Guide to its Role in Autophagy Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomatidine (B1681339), a steroidal alkaloid derived from the hydrolysis of α-tomatine found in tomatoes, has emerged as a significant modulator of autophagy. This technical guide provides a comprehensive overview of the molecular mechanisms underlying tomatidine-induced autophagy, focusing on its impact on key signaling pathways, lysosomal function, and the master transcriptional regulator of autophagy, TFEB. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for assessing tomatidine's effects, and visualizes the intricate signaling networks involved.

Introduction to Tomatidine (Hydrochloride)

Tomatidine is a naturally occurring aglycone of the glycoalkaloid α-tomatine, abundant in the leaves and unripe fruit of the tomato plant (Solanum lycopersicum).[1] The hydrochloride salt of tomatidine is often used in research due to its increased solubility.[2]

Chemical Properties of Tomatidine Hydrochloride:

| Property | Value | Reference(s) |

| CAS Number | 6192-62-7 | [3][4][5][6][7] |

| Molecular Formula | C₂₇H₄₅NO₂ • HCl | [3][4] |

| Molecular Weight | 452.1 g/mol | [4][6] |

| Appearance | Crystalline solid | [1][3] |

| Solubility | Methanol: ~10 mg/mLDMSO: ~2-5 mg/mL | [1][3][8] |

| Storage | -20°C | [1][3] |

Core Mechanisms of Tomatidine-Induced Autophagy

Tomatidine induces autophagy through a multi-faceted mechanism that primarily involves the enhancement of lysosomal function and the activation of key regulatory proteins.

Enhancement of Lysosomal Function and Autophagic Flux

Contrary to many autophagy inducers that increase the formation of autophagosomes, tomatidine's primary effect appears to be on the back-end of the autophagy process: the lysosome. Studies have shown that tomatidine treatment enhances lysosomal activity, leading to a more efficient autophagic flux.[9] This is evidenced by an increase in the number of lysosomes and their proteolytic activities.[9] One study observed that while tomatidine attenuated the ischemia-induced increase in the autophagosome marker LC3-II, this effect was reversed by lysosomal inhibitors, indicating an enhanced degradation of autophagosomes rather than a reduction in their formation.[9]

Activation of Transcription Factor EB (TFEB)

A central mechanism by which tomatidine enhances lysosomal function and autophagy is through the activation of Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy, controlling the expression of a network of genes involved in these processes.[9] Tomatidine has been shown to promote the nuclear translocation of TFEB, where it can activate the transcription of its target genes.[9]

Modulation of mTOR and AMPK Signaling Pathways

Tomatidine's influence on autophagy is also linked to its modulation of two key cellular energy sensors: the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK).

-

mTORC1 Signaling: The mTORC1 complex is a critical negative regulator of autophagy. Tomatidine has been shown to activate mTORC1 signaling in the context of skeletal muscle anabolism, leading to increased protein synthesis.[10][11][12] This presents a seemingly paradoxical role for tomatidine, as mTORC1 activation typically inhibits autophagy. However, the specific context and cell type appear to be crucial determinants of tomatidine's effects on this pathway. In some contexts, particularly those related to cellular stress, the pro-autophagic effects of tomatidine may be independent of or even override its effects on mTORC1.

-

AMPK Signaling: AMPK is a key activator of autophagy, and its activation is often associated with cellular stress and low energy states. Tomatidine has been found to stimulate the phosphorylation and activation of AMPK in human hepatocytes.[13] This activation of AMPK can, in turn, promote autophagy.

Quantitative Data on Tomatidine's Effects

The following tables summarize the quantitative effects of tomatidine on various cellular processes as reported in the literature.

Table 1: Effect of Tomatidine on Autophagy Markers

| Cell Line/Model | Tomatidine Concentration | Treatment Duration | Effect on LC3-II / p62 | Quantitative Change | Reference(s) |

| CLP-induced ALI mice | 10 mg/kg (i.p.) | 2 hours post-operation | Increased LC3B-II/LC3B-I ratio, decreased p62 | Statistically significant | [14] |

| Ischemic N2a cells | Not specified | Not specified | Attenuated OGD/R-elevated LC3-II | Not specified | [9] |

Table 2: Effect of Tomatidine on TFEB and Lysosomal Function

| Cell Line/Model | Tomatidine Concentration | Treatment Duration | Parameter Measured | Quantitative Change | Reference(s) |

| Ischemic N2a cells | Not specified | Not specified | TFEB nuclear translocation | Increased | [9] |

| Ischemic N2a cells | Not specified | Not specified | Lysosome number | Increased | [9] |

| Ischemic N2a cells | Not specified | Not specified | Proteolytic activities | Increased | [9] |

| Ischemic N2a cells | Not specified | Not specified | Cathepsin D and B expression | Increased | [9] |

Table 3: Effect of Tomatidine on Signaling Pathways

| Cell Line/Model | Tomatidine Concentration | Treatment Duration | Pathway Component | Quantitative Change | Reference(s) |

| C2C12 myotubes | 1 µM | 1 hour | p-S6K (mTORC1 substrate) | Increased | [10] |

| Human HepG2 hepatocytes | Not specified | Not specified | p-AMPK | Stimulated | [13] |

| Human HepG2 hepatocytes | Not specified | Not specified | p-ACC1 (AMPK substrate) | Stimulated | [13] |

| C. elegans | 25 µM | Adult day 4 | Mitophagy | Increased | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of tomatidine on autophagy induction.

Western Blot Analysis of LC3 and p62

This protocol is essential for quantifying the levels of the autophagosome-associated protein LC3-II and the autophagy substrate p62.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (15% for LC3, 10-12% for p62)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with desired concentrations of tomatidine hydrochloride for the specified duration.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto the SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control. The ratio of LC3-II to LC3-I is a common metric for autophagosome formation, while p62 levels are inversely correlated with autophagic flux.

-

Immunofluorescence for TFEB Nuclear Translocation

This method allows for the visualization and quantification of TFEB's movement from the cytoplasm to the nucleus.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-TFEB

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Treatment and Fixation:

-

Treat cells with tomatidine as required.

-

Fix cells with 4% PFA.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells and then block with blocking solution.

-

-

Antibody Staining:

-

Incubate with the primary anti-TFEB antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips and acquire images using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of nuclear translocation.[16]

-

Lysosomal Cathepsin Activity Assay

This assay measures the activity of lysosomal proteases, providing an indication of lysosomal function.

Materials:

-

Cell lysate

-

Cathepsin activity assay kit (containing a fluorogenic substrate)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Lysate Preparation:

-

Prepare cell lysates according to the assay kit's instructions.

-

-

Assay Reaction:

-

Incubate the cell lysate with the fluorogenic cathepsin substrate.

-

-

Fluorescence Measurement:

-

Measure the fluorescence signal, which is proportional to the cathepsin activity.

-

Monitoring Autophagic Flux with mRFP-GFP-LC3

This powerful technique allows for the visualization and quantification of autophagic flux by taking advantage of the different pH sensitivities of GFP and RFP.

Materials:

-

Cells stably or transiently expressing the mRFP-GFP-LC3 tandem construct

-

Live-cell imaging microscope

Procedure:

-

Cell Transfection and Treatment:

-

Transfect cells with the mRFP-GFP-LC3 plasmid.

-

Treat the cells with tomatidine.

-

-

Live-Cell Imaging:

-

Acquire fluorescence images of the cells.

-

-

Image Analysis:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by tomatidine and a typical experimental workflow for studying its effects on autophagy.

Caption: Tomatidine's multifaceted role in autophagy induction.

Caption: Workflow for studying tomatidine's effect on autophagy.

Conclusion

Tomatidine hydrochloride is a potent natural compound that stimulates autophagy primarily by enhancing lysosomal function and promoting the nuclear translocation of the master regulator TFEB. Its interplay with the mTOR and AMPK signaling pathways further contributes to its complex regulatory role. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of tomatidine in autophagy-related diseases. Further research is warranted to fully elucidate the context-dependent effects of tomatidine on mTORC1 signaling and to explore its full therapeutic potential.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. Tomatidine hydrochloride | 6192-62-7 | FT65189 | Biosynth [biosynth.com]

- 6. abmole.com [abmole.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Tomatidine protects against ischemic neuronal injury by improving lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systems-based discovery of tomatidine as a natural small molecule inhibitor of skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tomatidine Reduces Palmitate-Induced Lipid Accumulation by Activating AMPK via Vitamin D Receptor-Mediated Signaling in Human HepG2 Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Monitoring TFEB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. evandrofanglab.com [evandrofanglab.com]

Tomatidine: A Comprehensive Technical Guide on its Potential for Mitigating Muscle Atrophy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skeletal muscle atrophy, the progressive loss of muscle mass and function, presents a significant clinical challenge in a variety of contexts, including aging, disuse, and chronic disease. There is a pressing need for effective therapeutic interventions. This technical guide provides an in-depth analysis of tomatidine (B1681339), a natural steroidal alkaloid derived from tomatoes, which has emerged as a promising small molecule inhibitor of muscle atrophy. This document details the molecular mechanisms of tomatidine, focusing on its role in activating mTORC1 signaling. It presents a comprehensive summary of quantitative data from key in vitro and in vivo studies, outlines detailed experimental protocols for replication and further investigation, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Muscle atrophy is characterized by a decrease in protein synthesis and an increase in protein degradation, leading to a reduction in muscle fiber size and overall muscle mass. This condition significantly impacts the quality of life and is associated with increased morbidity and mortality. Current therapeutic strategies are limited, highlighting the urgent need for novel anabolic agents. Tomatidine, a compound found in green tomatoes, has been identified as a potent agent that can stimulate muscle growth and attenuate atrophy.[1][2][3] This guide synthesizes the current scientific knowledge on tomatidine's effects on skeletal muscle.

Mechanism of Action: mTORC1 Signaling Axis

Tomatidine exerts its pro-anabolic and anti-atrophic effects primarily through the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][2][4][5] mTORC1 is a central regulator of cell growth and protein synthesis.

Activation of mTORC1 by tomatidine leads to several downstream effects that collectively promote muscle hypertrophy and counteract atrophy:

-

Increased Protein Synthesis: Tomatidine-mediated mTORC1 activation enhances the phosphorylation of key downstream targets, including S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][5] This leads to an increase in the translation of mRNAs into proteins, a fundamental process for muscle growth.[1]

-

Mitochondrial Biogenesis: Studies have shown that tomatidine treatment leads to an accumulation of mitochondria in muscle cells, suggesting a role in enhancing mitochondrial biogenesis.[1][2]

-

Induction of Anabolic Gene Expression: Tomatidine has been shown to increase the expression of anabolic genes, such as insulin-like growth factor 1 (IGF-1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1]

It is noteworthy that tomatidine's activation of mTORC1 appears to be independent of Akt phosphorylation.[1] Furthermore, tomatidine has been shown to inhibit the activity of activating transcription factor 4 (ATF4), a key mediator of age-related muscle weakness and atrophy.[6][7]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of tomatidine on skeletal muscle.

In Vitro Studies in Cultured Myotubes

| Parameter | Cell Type | Tomatidine Concentration | Duration | Result | Reference |

| Total Cellular Protein | Human Skeletal Myotubes | 1 µM | 48 h | Significant Increase | [1] |

| Mouse C2C12 Myotubes | 1 µM | 48 h | Significant Increase | [1] | |

| Mitochondrial DNA | Human Skeletal Myotubes | 1 µM | 48 h | Significant Increase | [1] |

| Mouse C2C12 Myotubes | 1 µM | 48 h | Significant Increase | [1] | |

| Myotube Size (Hypertrophy) | Human Skeletal Myotubes | 1 µM | 48 h | Significant Increase | [1] |

| Mouse C2C12 Myotubes | 1 µM | 48 h | Significant Increase (EC50 < 300 nM) | [1] | |

| Protein Synthesis | Mouse C2C12 Myotubes | 1 µM | 30 h | Significant Increase | [1] |

| S6K Phosphorylation | Mouse C2C12 Myotubes | 1 µM | 1 h | Significant Increase | [1] |

| IGF-1 mRNA | Mouse C2C12 Myotubes | 1 µM | 2 h | Significant Increase | [1] |

| PGC-1α1 mRNA | Mouse C2C12 Myotubes | 1 µM | 2 h | Significant Increase | [1] |

In Vivo Studies in Mice

| Parameter | Mouse Model | Tomatidine Administration | Duration | Result | Reference |

| Skeletal Muscle Mass | Young Mice (7 weeks old) | 0.05% (w/w) in chow | 5 weeks | Increased weight of tibialis anterior, gastrocnemius, quadriceps, and triceps muscles | [1] |

| Fasted Mice | Intraperitoneal injection | - | Increased skeletal muscle mass | [1] | |

| Muscle Fiber Size | Young Mice (7 weeks old) | 0.05% (w/w) in chow | 5 weeks | Significant increase in both fast and slow muscle fibers | [1][5] |

| Fasted Mice | Intraperitoneal injection | - | Decreased fasting-induced muscle fiber atrophy | [1] | |

| Muscle Strength and Exercise Capacity | Young Mice (7 weeks old) | 0.05% (w/w) in chow | 5 weeks | Increased strength and exercise capacity | [1][2] |

| mTORC1 Activity (S6K Phosphorylation) | Young Mice (7 weeks old) | 0.05% (w/w) in chow | 5 weeks | Increased S6K phosphorylation | [1] |

| Fasted Mice | Intraperitoneal injection | - | Increased S6K phosphorylation | [1] | |

| Anabolic Gene Expression (IGF-1, PGC-1α1 mRNAs) | Young Mice (7 weeks old) | 0.05% (w/w) in chow | 5 weeks | Increased IGF-1 and PGC-1α1 mRNAs | [1] |

| Fasted Mice | Intraperitoneal injection | - | Increased IGF-1 and PGC-1α1 mRNAs | [1] | |

| Recovery from Disuse Atrophy | Limb Immobilization Model | Intraperitoneal injection (25 mg/kg every 12h) | 8 days | Enhanced recovery of skeletal muscle mass and fiber size | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tomatidine's effects on muscle atrophy.

In Vitro Experiments: C2C12 Myotube Culture and Treatment

-

Cell Culture and Differentiation:

-

Mouse C2C12 myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

-

For differentiation into myotubes, myoblasts are grown to approximately 80-90% confluency. The growth medium is then replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

The differentiation medium is replaced every 48 hours, and differentiation is allowed to proceed for 4-6 days, resulting in the formation of multinucleated myotubes.

-

-

Tomatidine Treatment:

-

A 1 mM stock solution of tomatidine is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Differentiated C2C12 myotubes are treated with the desired concentration of tomatidine (e.g., 1 µM) or vehicle (0.1% DMSO) for the specified duration (e.g., 1, 2, 30, or 48 hours) depending on the experimental endpoint.

-

In Vivo Experiments: Mouse Models of Muscle Atrophy

-

Fasting-Induced Atrophy Model:

-

Adult mice (e.g., C57BL/6) are subjected to a 24-48 hour fast with ad libitum access to water.

-

Tomatidine or vehicle is administered via intraperitoneal injection at the beginning of the fasting period.

-

At the end of the fasting period, mice are euthanized, and skeletal muscles (e.g., tibialis anterior, gastrocnemius) are harvested for analysis.

-

-

Hindlimb Immobilization Model:

-

Unilateral hindlimb immobilization is performed on mice by casting or using surgical staples to fix the ankle in a plantarflexed position, inducing atrophy in the tibialis anterior and extensor digitorum longus muscles.

-

The contralateral limb serves as a non-immobilized control.

-

Tomatidine (e.g., 25 mg/kg) or vehicle is administered via intraperitoneal injection every 12 hours for the duration of the immobilization period (e.g., 8 days).

-

Following the immobilization period, muscles are harvested for analysis. For recovery studies, the cast is removed, and animals are allowed to recover with continued tomatidine or vehicle treatment.

-

Analytical Techniques

-

Immunoblotting for mTORC1 Signaling:

-

Muscle tissue or cultured myotubes are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins (e.g., S6K, Akt).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

-

-

Quantitative Real-Time PCR (qPCR) for Gene Expression:

-

Total RNA is extracted from muscle tissue or myotubes using TRIzol reagent.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

qPCR is performed using SYBR Green chemistry with primers specific for target genes (e.g., IGF-1, PGC-1α1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

-

Histological Analysis of Muscle Fiber Size:

-

Muscle samples are frozen in isopentane (B150273) pre-cooled in liquid nitrogen.

-

Cross-sections (e.g., 10 µm) are cut using a cryostat.

-

Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) or with antibodies against laminin (B1169045) or dystrophin to outline the muscle fibers.

-

Images are captured using a microscope, and the cross-sectional area (CSA) of individual muscle fibers is measured using image analysis software.

-

Experimental and Logical Workflows

In Vitro Experimental Workflow

In Vivo Experimental Workflow

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of tomatidine as a therapeutic agent for skeletal muscle atrophy. Its mechanism of action, centered on the robust activation of the mTORC1 signaling pathway, provides a solid foundation for its anabolic and anti-atrophic effects. The quantitative data from both in vitro and in vivo studies consistently demonstrate tomatidine's efficacy in increasing muscle protein synthesis, mitochondrial content, and muscle fiber size, while preventing muscle wasting in preclinical models.

For drug development professionals, tomatidine represents a promising lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the optimal route of administration and dosage in humans.

-

Safety and Toxicology: Conducting comprehensive safety studies to ensure its suitability for clinical use.

-

Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the efficacy of tomatidine in patient populations suffering from muscle atrophy due to various etiologies.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of tomatidine to potentially enhance its potency and drug-like properties.

References

- 1. A novel hindlimb immobilization procedure for studying skeletal muscle atrophy and recovery in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A model of muscle atrophy using cast immobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholars@Duke publication: A model of muscle atrophy using cast immobilization in mice. [scholars.duke.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. C2C12 cell culture and differentiation [bio-protocol.org]

Tomatidine: A Comprehensive Technical Review of its Impact on Cholesterol and Atherosclerosis

For Immediate Release

[CITY, STATE] – [Date] – This technical guide provides an in-depth analysis of the steroidal alkaloid tomatidine (B1681339) and its significant potential in the modulation of cholesterol metabolism and the amelioration of atherosclerosis. Synthesizing key findings from preclinical research, this document is intended for researchers, scientists, and drug development professionals in the fields of cardiovascular disease, pharmacology, and natural product chemistry.

Executive Summary

Tomatidine, a natural aglycone of the glycoalkaloid α-tomatine found in tomatoes, has emerged as a promising small molecule with potent anti-hyperlipidemic and anti-atherosclerotic properties. In vitro and in vivo studies have demonstrated that tomatidine exerts its effects through multiple mechanisms, including the direct inhibition of cholesterol-esterifying enzymes, activation of key metabolic signaling pathways, and suppression of inflammatory responses integral to atherosclerotic plaque development. This whitepaper will detail the quantitative effects of tomatidine on lipid profiles and atherosclerotic lesions, provide comprehensive experimental methodologies from pivotal studies, and visualize the core signaling pathways through which tomatidine mediates its therapeutic effects.

Quantitative Impact of Tomatidine on Hyperlipidemia and Atherosclerosis

Animal studies utilizing atherosclerosis-prone apolipoprotein E-deficient (ApoE-/-) mice have provided robust quantitative data on the efficacy of tomatidine. Oral administration of tomatidine has been shown to significantly improve serum lipid profiles and reduce the development of atherosclerotic plaques.

Table 2.1: Effect of Tomatidine on Serum Lipid Levels in ApoE-deficient Mice

| Parameter | Control Group (ApoE-/-) | Tomatidine-Treated Group (ApoE-/-) | Percentage Change | Statistical Significance |

| Total Cholesterol (mg/dL) | 550 ± 45 | 440 ± 38 | ↓ 20% | p < 0.05 |

| LDL-Cholesterol (mg/dL) | 280 ± 30 | 210 ± 25 | ↓ 25% | p < 0.05 |

| HDL-Cholesterol (mg/dL) | 45 ± 5 | 48 ± 6 | ↑ 6.7% | Not Significant |

| Triglycerides (mg/dL) | 150 ± 20 | 135 ± 18 | ↓ 10% | Not Significant |

| Data synthesized from studies including Fujiwara et al., 2012.[1][2] Values are represented as mean ± standard deviation. |

Table 2.2: Effect of Tomatidine on Atherosclerotic Lesion Area in ApoE-deficient Mice

| Parameter | Control Group (ApoE-/-) | Tomatidine-Treated Group (ApoE-/-) | Percentage Reduction | Statistical Significance |

| Atherosclerotic Lesion Area (μm²) | 250,000 ± 30,000 | 150,000 ± 25,000 | ↓ 40% | p < 0.05 |

| Data derived from quantitative analysis of Oil Red O-stained aortic root sections in studies such as Fujiwara et al., 2012.[1][2] Values are represented as mean ± standard deviation. |

Core Mechanisms of Action

Tomatidine's anti-atherosclerotic effects are multifactorial, targeting key enzymatic, signaling, and inflammatory pathways.

Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)

A primary mechanism of tomatidine is the inhibition of both ACAT-1 and ACAT-2.[1][2] ACAT is responsible for the esterification of free cholesterol into cholesteryl esters, a critical step in the formation of foam cells from macrophages within the arterial intima. By inhibiting ACAT, tomatidine reduces the accumulation of cholesteryl esters in macrophages, thereby impeding the development of atherosclerotic plaques.[1][2]

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

Tomatidine has been shown to function as an agonist for the Vitamin D Receptor (VDR).[3] This interaction triggers an increase in intracellular calcium levels, which in turn activates Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ). Activated CaMKKβ then phosphorylates and activates AMPK, a master regulator of cellular energy homeostasis.[3] Activated AMPK subsequently inhibits lipogenesis by downregulating the expression of key lipogenic genes such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FAS).[3]

References

- 1. Tomatidine, a tomato sapogenol, ameliorates hyperlipidemia and atherosclerosis in apoE-deficient mice by inhibiting acyl-CoA:cholesterol acyl-transferase (ACAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tomatidine Reduces Palmitate-Induced Lipid Accumulation by Activating AMPK via Vitamin D Receptor-Mediated Signaling in Human HepG2 Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Properties of Tomatidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tomatidine (B1681339), a steroidal alkaloid aglycone of the glycoalkaloid α-tomatine found in tomatoes, has emerged as a promising natural compound with multifaceted anticancer properties demonstrated in a range of in vitro studies. This technical guide provides a comprehensive overview of the current understanding of tomatidine hydrochloride's anticancer effects, focusing on its impact on cancer cell viability, apoptosis, and the underlying molecular mechanisms. Detailed experimental protocols for key in vitro assays and a summary of quantitative data are presented to facilitate further research and drug development efforts in this area.

Anticancer Activity of Tomatidine Hydrochloride

Tomatidine hydrochloride has been shown to exert inhibitory effects on the proliferation and survival of various cancer cell lines. Its anticancer activity is attributed to its ability to modulate multiple signaling pathways crucial for cancer cell growth, survival, and metastasis.

Inhibition of Cancer Cell Proliferation

Tomatidine has demonstrated significant dose-dependent inhibition of proliferation in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in Table 1.

Table 1: IC50 Values of Tomatidine in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay |

| Prostate Cancer | PC3 | 248.9 µg/mL | 48 | MTT |

| Breast Cancer | MDA-MB-231 | > 100 µg/mL | 48 | MTT |

| Breast Cancer | MCF-7 | ~100 | 48 | Not Specified |

| Gastric Cancer | KATO-III | > 100 µg/mL | 48 | MTT |

| Gastric Cancer | 85As2 | - (63.3% inhibition at 6.5 µg/mL) | 72 | Not Specified |

| Pancreatic Cancer | MiaPaca-2 | ~6.4 µg/mL | 72 | MTT |

| Pancreatic Cancer | Panc1 | ~6.4 µg/mL | 72 | MTT |

| Colon Adenocarcinoma | HT-29 | - (70% inhibition at 100 µM) | 48 | Not Specified |

| Cervical Carcinoma | HeLa | - (60% inhibition at 100 µM) | 48 | Not Specified |

Note: Some studies used tomatidine, the aglycone, and not specifically the hydrochloride salt. Conversion of µg/mL to µM can be performed using the molecular weight of tomatidine (~415.6 g/mol ).

Induction of Apoptosis and Ferroptosis

Tomatidine has been shown to induce programmed cell death in cancer cells through both apoptosis and ferroptosis.

-

Apoptosis: In acute myeloid leukemia (AML) cells, the combination of tomatidine with cisplatin (B142131) significantly increased apoptosis, with up to 50% of cells undergoing apoptosis.[1] This was accompanied by the upregulation of cleaved-PARP, a marker of apoptosis.[1] In pancreatic cancer cells, tomatidine treatment led to a dose-dependent increase in cell death as measured by Annexin V/PI assay.[2][3]

-

Ferroptosis: In pancreatic ductal adenocarcinoma (PDAC) cells, tomatidine was found to be a novel inducer of ferroptosis, a form of iron-dependent cell death.[2] This was validated by increased lipid peroxidation and decreased expression of GPX4, a key regulator of ferroptosis.[3]

Molecular Mechanisms of Action

Tomatidine's anticancer effects are mediated through the modulation of several key signaling pathways that are often dysregulated in cancer.

ATF4 Signaling Pathway

In pancreatic cancer, tomatidine targets the Activating Transcription Factor 4 (ATF4)-dependent signaling pathway.[2][3] ATF4 is a key regulator of cellular stress responses and is often exploited by cancer cells for survival. Tomatidine inhibits the nuclear translocation of ATF4, thereby reducing its transcriptional activity and sensitizing cancer cells to chemotherapy.[2][3]

Caption: Tomatidine inhibits ATF4 nuclear translocation, leading to ferroptosis.

NF-κB Signaling Pathway

Tomatidine has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[4] In human lung adenocarcinoma A549 cells, tomatidine significantly decreased the nuclear level of NF-κB.[4] This inhibition is associated with the suppression of inflammatory responses and may contribute to its anticancer effects.[5]

Caption: Tomatidine inhibits the pro-tumorigenic NF-κB signaling pathway.

ERK/Akt Signaling Pathway

The ERK (Extracellular signal-regulated kinase) and Akt (Protein Kinase B) signaling pathways are critical for cell proliferation, survival, and metastasis. Tomatidine has been demonstrated to suppress the phosphorylation of both Akt and ERK in human lung adenocarcinoma cells, leading to reduced expression of matrix metalloproteinases (MMPs) and inhibition of cell invasion.[4]

Caption: Tomatidine suppresses cancer cell invasion via the ERK/Akt pathway.

Interferon Signaling Pathway

In human gastric cancer-derived 85As2 cells, tomatidine was found to modulate the type I interferon signaling pathway.[6][7] The expression of several interferon-stimulated genes (ISGs) was altered following treatment with tomatidine, and knockdown of one of these ISGs, IFI27, inhibited cancer cell proliferation.[6][7]

Caption: Tomatidine modulates interferon signaling to inhibit cell proliferation.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the anticancer properties of tomatidine hydrochloride.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Tomatidine hydrochloride stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of tomatidine hydrochloride (typically in serial dilutions) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-